molecular formula C16H11BrFN7O B12165453 (4E)-4-{[(4-bromo-2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(4-bromo-2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12165453
M. Wt: 416.21 g/mol
InChI Key: ACNCOWIAONOAMG-UHFFFAOYSA-N
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Description

(4E)-4-{[(4-bromo-2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromo-fluorophenyl group, a triazolopyridazinyl moiety, and a pyrazolone core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of (4E)-4-{[(4-bromo-2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazolopyridazinyl moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromo-fluorophenyl group: This step may involve halogenation reactions using reagents like N-bromosuccinimide (NBS) and fluorinating agents.

    Formation of the pyrazolone core: This can be synthesized through condensation reactions involving hydrazine derivatives and β-keto esters.

    Final assembly: The final compound is obtained by coupling the intermediate products through condensation or substitution reactions under controlled conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

(4E)-4-{[(4-bromo-2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4E)-4-{[(4-bromo-2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity can be explored in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its interactions with biological targets can be studied to identify potential pharmacological effects.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-{[(4-bromo-2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The molecular targets and pathways involved can vary depending on the specific biological context. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor binding sites.

Comparison with Similar Compounds

(4E)-4-{[(4-bromo-2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

    (4E)-4-{[(4-chloro-2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one: This compound has a chloro group instead of a bromo group, which may affect its reactivity and biological activity.

    (4E)-4-{[(4-bromo-2-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one: This compound has a chlorophenyl group instead of a fluorophenyl group, which may influence its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound (4E)-4-{[(4-bromo-2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential biological activities that may be relevant in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolone core fused with a triazolo-pyridazine moiety and a bromo-fluorophenyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.

Structural Formula

C18H16BrFN5O\text{C}_{18}\text{H}_{16}\text{BrF}\text{N}_5\text{O}

Enzyme Inhibition

Research indicates that compounds similar to this structure may inhibit various enzymes involved in cellular processes. For instance, derivatives of pyrazolones have been reported to act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Interaction with Receptors

The compound may interact with specific receptors, leading to modulation of signaling pathways. Its structural components suggest potential activity as an antagonist or agonist at certain neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Anticancer Properties

Studies have shown that compounds with similar frameworks exhibit significant anticancer activity. For example:

  • Topoisomerase Inhibition : Certain derivatives have been found to inhibit topoisomerases I and II, crucial enzymes for DNA replication and transcription. In vitro studies demonstrated IC50 values in the low micromolar range for related compounds against various cancer cell lines .
  • Cell Viability Reduction : Related compounds have shown the ability to reduce cell viability in several cancer types, including breast and lung cancer cells. For instance, a study indicated that a benzimidazole derivative reduced MDA-MB-231 cell viability significantly at concentrations of 17 ± 3 μmol/L .

Antimicrobial Activity

There is emerging evidence that the compound may possess antimicrobial properties:

  • Bacterial Inhibition : Similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Acinetobacter baumannii. Minimum inhibitory concentrations (MIC) were reported as low as ≤0.25 μg/mL for some derivatives .
  • Antifungal Activity : The compound's structural analogs have also demonstrated antifungal properties against Candida species with comparable MIC values .

Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers synthesized a series of pyrazolone derivatives and evaluated their anticancer activities against various human cancer cell lines. The lead compound exhibited IC50 values ranging from 10 to 20 μM across different assays.

Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of triazole-containing compounds. The study highlighted that certain derivatives exhibited potent activity against both bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents.

Table 1: Biological Activities of Related Compounds

Compound NameTargetActivityIC50 (μM)
Compound ACOXInhibition15
Compound BTopo IInhibition14.1
Compound CS. aureusAntibacterial≤0.25
Compound DC. albicansAntifungal≤0.25

Table 2: Summary of Case Studies

Study ReferenceFocus AreaKey Findings
Cancer LettersAnticancer ActivitySignificant reduction in cell viability
Journal of MicrobiologyAntimicrobial EfficacyPotent activity against multiple pathogens

Properties

Molecular Formula

C16H11BrFN7O

Molecular Weight

416.21 g/mol

IUPAC Name

4-[(4-bromo-2-fluorophenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H11BrFN7O/c1-9-11(7-19-13-3-2-10(17)6-12(13)18)16(26)25(22-9)15-5-4-14-21-20-8-24(14)23-15/h2-8,22H,1H3

InChI Key

ACNCOWIAONOAMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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